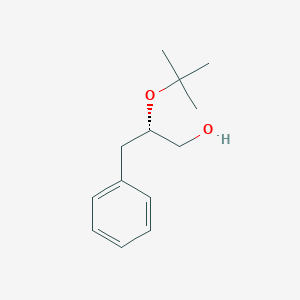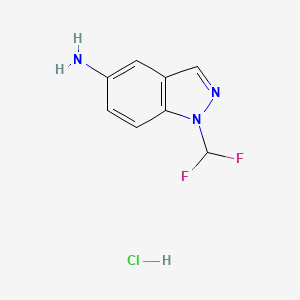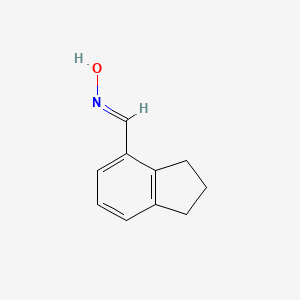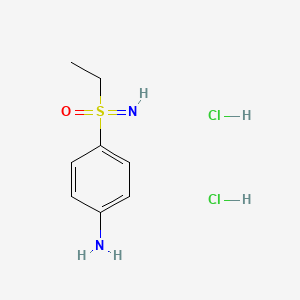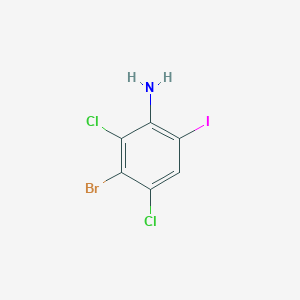
3-Bromo-2,4-dichloro-6-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichloro-6-iodoaniline is an organic compound with the molecular formula C6H3BrCl2IN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amine group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-2,4-dichloro-6-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique halogenated structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dichloro-6-iodoaniline exerts its effects depends on its interaction with molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amine group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Similar structure but lacks the iodine atom.
3-Bromo-2-iodoaniline: Lacks the chlorine atoms.
2,4-Dichloroaniline: Lacks both bromine and iodine atoms.
Uniqueness
3-Bromo-2,4-dichloro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other halogenated aniline derivatives.
Properties
Molecular Formula |
C6H3BrCl2IN |
|---|---|
Molecular Weight |
366.81 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrCl2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
InChI Key |
CXKDZDOLTBWLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
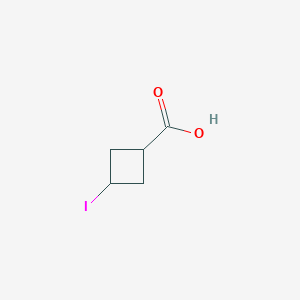
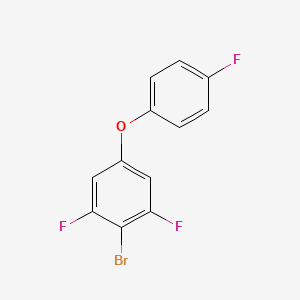
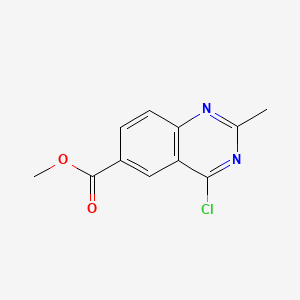
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)
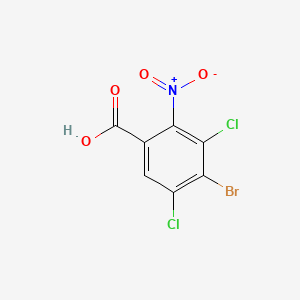
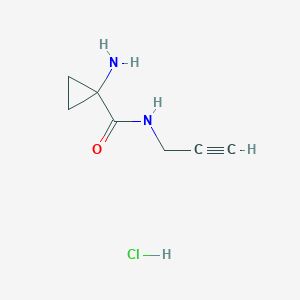
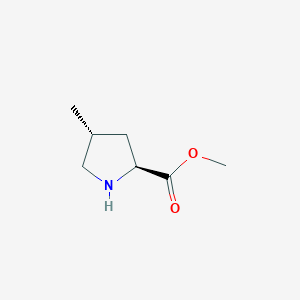
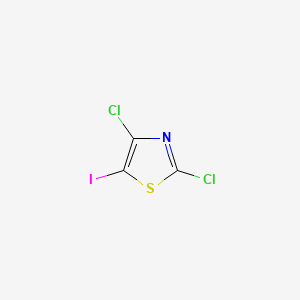
![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
